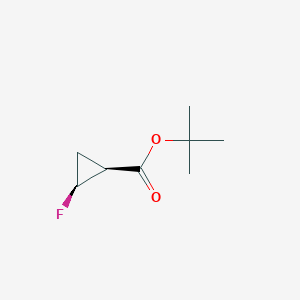
Cyclopropanecarboxylic acid, 2-fluoro-, 1,1-dimethylethyl ester, (1R,2R)-rel-
Cat. No. B128497
Key on ui cas rn:
152237-14-4
M. Wt: 160.19 g/mol
InChI Key: HABIHZMRBKTLDZ-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07381833B2
Procedure details


Sodium borohydride (243 mg, 6.43 mmol) was added to and dissolved in N,N-dimethylacetamide (1.5 mL) at room temperature, followed by addition of an N,N-dimethylacetamide solution (1.0 mL) of tert-butyl 2-chloro-2-fluoro-cyclopropane-1-carboxylate (cis/trans=57/43) (hereinafter the compound will be referred to as “compound (1d)”) (500 mg, 2.57 mmol). Cobalt chloride (33.4 mg, 1.54 mmol) was added to the resultant solution. After completion of addition, the resultant mixture was stirred at 50° C. for 14 hours. After completion of reaction, the whole reaction mixture was diluted with an HPLC mobile phase to 50 mL, to thereby yield a solution containing 344.6 mg (yield: 84%) of the title compound. Yield was determined by means of high performance liquid chromatography (HPLC) (the same shall apply hereinafter).

[Compound]
Name
compound ( 1d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Name
Cobalt chloride
Quantity
33.4 mg
Type
catalyst
Reaction Step Five

Name
tert-butyl 2-chloro-2-fluoro-cyclopropane-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six


Name
Yield
84%
Identifiers


|
REACTION_CXSMILES
|
[BH4-].[Na+].Cl[C:4]1([F:14])[CH2:6][CH:5]1[C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8]>CN(C)C(=O)C.[Co](Cl)Cl>[F:14][CH:4]1[CH2:6][CH:5]1[C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
243 mg
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Step Two
[Compound]
|
Name
|
compound ( 1d )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C(C)=O)C
|
Step Five
[Compound]
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
Cobalt chloride
|
|
Quantity
|
33.4 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Co](Cl)Cl
|
Step Six
|
Name
|
tert-butyl 2-chloro-2-fluoro-cyclopropane-1-carboxylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1(C(C1)C(=O)OC(C)(C)C)F
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C(C)=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After completion of addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the whole reaction mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was diluted with an HPLC mobile phase to 50 mL
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to thereby yield a solution
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1C(C1)C(=O)OC(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 344.6 mg | |
| YIELD: PERCENTYIELD | 84% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
